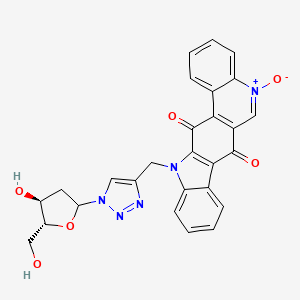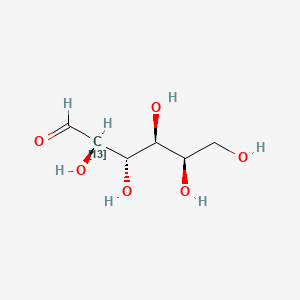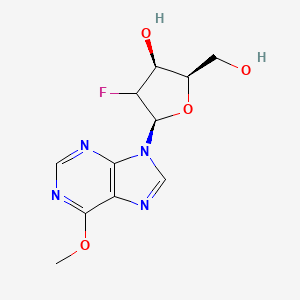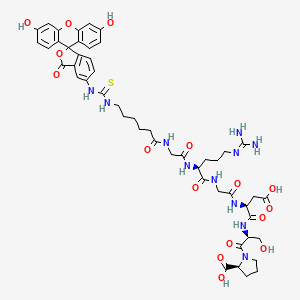
Topoisomerase I/II inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase I/II inhibitor 4 is a chemical compound that inhibits the activity of both type I and type II topoisomerases. Topoisomerases are essential enzymes that regulate the topology of DNA during processes such as replication, transcription, and repair. By inhibiting these enzymes, this compound can interfere with DNA replication and transcription, leading to cell death. This makes it a potential candidate for anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Topoisomerase I/II inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Topoisomerase I/II inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced potency and selectivity. These derivatives are often tested for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Topoisomerase I/II inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topology and enzyme inhibition. In biology, it helps researchers understand the mechanisms of DNA replication and repair. In medicine, it is being investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells. Industrial applications include its use in the development of new drugs and therapeutic agents .
Mecanismo De Acción
Topoisomerase I/II inhibitor 4 exerts its effects by binding to the topoisomerase-DNA complex and preventing the re-ligation step of the topoisomerase mechanism. This leads to the accumulation of DNA breaks, which ultimately results in apoptosis (programmed cell death). The molecular targets of this compound include both type I and type II topoisomerases, and the pathways involved are related to DNA damage response and repair .
Comparación Con Compuestos Similares
Topoisomerase I/II inhibitor 4 is unique in its ability to inhibit both type I and type II topoisomerases, whereas many other topoisomerase inhibitors are selective for one type. Similar compounds include irinotecan and topotecan (type I inhibitors) and etoposide and teniposide (type II inhibitors). The dual inhibition property of this compound makes it a promising candidate for combination therapies and overcoming drug resistance .
Propiedades
Fórmula molecular |
C27H21N5O6 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
10-[[1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazol-4-yl]methyl]-20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C27H21N5O6/c33-13-21-20(34)9-22(38-21)31-11-14(28-29-31)10-30-18-7-3-1-5-15(18)24-25(30)27(36)23-16-6-2-4-8-19(16)32(37)12-17(23)26(24)35/h1-8,11-12,20-22,33-34H,9-10,13H2/t20-,21+,22?/m0/s1 |
Clave InChI |
NOMNMLFGSPUVNX-UGGDCYSXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)




![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)


